2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which consists of a pyridine ring fused with a pyrimidine ring The presence of a phenyl group at the 2-position and a tetrahydropyrido moiety adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
Chemistry: In chemistry, 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been studied for its activity against various biological targets, including enzymes and receptors. Its derivatives have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- 2-Phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-c]pyrimidin-4(3H)-one
Comparison: Compared to these similar compounds, 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion pattern and the position of the phenyl group. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
Properties
CAS No. |
134201-15-3 |
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Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) |
InChI Key |
JUBDGRFMGFWJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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